REACTION_CXSMILES
|
N#N.[CH3:3][CH2:4][Mg+].[Br-].B(F)(F)F.CCOCC.[C:16]([O:20][C:21]([N:23]1[CH:28]=[CH:27][C:26](=[O:29])[CH2:25][CH:24]1[CH2:30][CH3:31])=[O:22])([CH3:19])([CH3:18])[CH3:17]>[Cu]I.O1CCCC1>[C:16]([O:20][C:21]([N:23]1[CH:24]([CH2:30][CH3:31])[CH2:25][C:26](=[O:29])[CH2:27][CH:28]1[CH2:4][CH3:3])=[O:22])([CH3:19])([CH3:18])[CH3:17] |f:1.2,3.4|
|
Name
|
|
Quantity
|
57.9 mg
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
CuI
|
Quantity
|
156 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
|
Quantity
|
92.7 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C=C1)=O)CC
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the suspension for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min at the same temperature
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
to stir for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
to stir at −40° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent: hexane/EtOAc=10/1)
|
Type
|
CUSTOM
|
Details
|
separated the cis and trans isomers of racemic 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (50 mg, 50%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(CC1CC)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N#N.[CH3:3][CH2:4][Mg+].[Br-].B(F)(F)F.CCOCC.[C:16]([O:20][C:21]([N:23]1[CH:28]=[CH:27][C:26](=[O:29])[CH2:25][CH:24]1[CH2:30][CH3:31])=[O:22])([CH3:19])([CH3:18])[CH3:17]>[Cu]I.O1CCCC1>[C:16]([O:20][C:21]([N:23]1[CH:24]([CH2:30][CH3:31])[CH2:25][C:26](=[O:29])[CH2:27][CH:28]1[CH2:4][CH3:3])=[O:22])([CH3:19])([CH3:18])[CH3:17] |f:1.2,3.4|
|
Name
|
|
Quantity
|
57.9 mg
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
CuI
|
Quantity
|
156 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
2-ethyl-4-oxo-3,4-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
|
Quantity
|
92.7 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(C=C1)=O)CC
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
CC[Mg+].[Br-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
After stirring the suspension for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 10 min at the same temperature
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
to stir for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
to stir at −40° C. for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
quenched with saturated aqueous NH4Cl
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent: hexane/EtOAc=10/1)
|
Type
|
CUSTOM
|
Details
|
separated the cis and trans isomers of racemic 2,6-diethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (50 mg, 50%)
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1C(CC(CC1CC)=O)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |